molecular formula C13H10Cl2N2 B11976309 3,4-Dichlorobenzaldehyde phenylhydrazone CAS No. 21719-62-0

3,4-Dichlorobenzaldehyde phenylhydrazone

Cat. No.: B11976309
CAS No.: 21719-62-0
M. Wt: 265.13 g/mol
InChI Key: HUJFRRWPBYFYQI-CXUHLZMHSA-N
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Description

3,4-Dichlorobenzaldehyde phenylhydrazone is a chemical compound with the molecular formula C13H10Cl2N2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a phenylhydrazone group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzaldehyde phenylhydrazone typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzaldehyde phenylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

3,4-Dichlorobenzaldehyde phenylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzaldehyde phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of dichlorobenzaldehyde and phenylhydrazone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

CAS No.

21719-62-0

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H10Cl2N2/c14-12-7-6-10(8-13(12)15)9-16-17-11-4-2-1-3-5-11/h1-9,17H/b16-9+

InChI Key

HUJFRRWPBYFYQI-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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